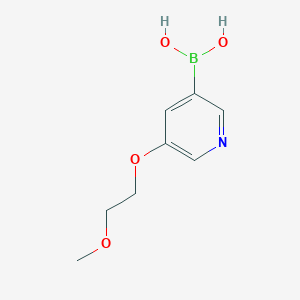

5-(2-Methoxyethoxy)pyridine-3-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-(2-methoxyethoxy)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO4/c1-13-2-3-14-8-4-7(9(11)12)5-10-6-8/h4-6,11-12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXBPUDJOSTZFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)OCCOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681902 | |

| Record name | [5-(2-Methoxyethoxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015229-31-8 | |

| Record name | [5-(2-Methoxyethoxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(2-Methoxyethoxy)pyridine-3-boronic acid molecular structure

An In-depth Technical Guide to 5-(2-Methoxyethoxy)pyridine-3-boronic acid

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic construction of complex molecular architectures is paramount. Heterocyclic boronic acids have emerged as indispensable tools, serving as versatile building blocks in carbon-carbon bond-forming reactions. Among these, this compound (CAS No. 1015229-31-8) is a key intermediate, valued for its unique electronic and structural properties. The presence of the pyridine core, a ubiquitous scaffold in pharmaceuticals, combined with a flexible ether linkage and a reactive boronic acid moiety, makes this compound a highly sought-after reagent for introducing functionalized pyridine rings into target molecules.[1][2]

This guide provides an in-depth technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will explore its molecular structure, outline a robust synthetic pathway, detail its principal application in Suzuki-Miyaura cross-coupling reactions, and provide field-proven protocols for its synthesis and use, underpinned by a discussion of its handling and stability.

Molecular Insignia: Properties and Structure

This compound is a substituted pyridinylboronic acid. The core structure features a pyridine ring functionalized at the 3-position with a boronic acid group [-B(OH)₂] and at the 5-position with a 2-methoxyethoxy group [-OCH₂CH₂OCH₃]. This combination of a Lewis acidic boronic acid and a Lewis basic pyridine nitrogen, along with the flexible ether side chain, dictates its reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1015229-31-8 | [3] |

| Molecular Formula | C₈H₁₂BNO₄ | [3] |

| Molecular Weight | 196.99 g/mol | [4] |

| IUPAC Name | (5-(2-methoxyethoxy)pyridin-3-yl)boronic acid | [3] |

| Physical Form | Solid | [3] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [3] |

Synthesis and Mechanism

The synthesis of heteroaryl boronic acids is a well-established field, yet the specific preparation of this compound requires a carefully controlled sequence. A common and effective strategy involves a halogen-lithium exchange from a suitable brominated precursor, followed by electrophilic trapping with a borate ester.[5][6] This approach is favored because the lithium-halogen exchange is typically very fast, even at low temperatures, minimizing side reactions.

The logical precursor for this synthesis is 3-bromo-5-(2-methoxyethoxy)pyridine (CAS No. 181585-07-9).[7][8] The synthesis proceeds via the following workflow:

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol describes the synthesis starting from the bromopyridine precursor.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-5-(2-methoxyethoxy)pyridine (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Causality: This low temperature is critical to prevent side reactions, such as the reaction of the highly basic organolithium intermediate with the solvent or other electrophilic sites on the starting material.

-

-

Lithiation: Slowly add n-butyllithium (n-BuLi, ~1.1 eq, as a solution in hexanes) dropwise to the stirred solution, maintaining the temperature at -78°C. Stir for 30-60 minutes.

-

Causality: n-BuLi is a strong base and nucleophile that rapidly exchanges with the bromine atom on the electron-deficient pyridine ring to form the desired organolithium species.[6]

-

-

Borylation: To the reaction mixture, add triisopropyl borate (B(O-iPr)₃, ~1.2 eq) dropwise, again ensuring the temperature remains at -78°C.

-

Causality: The highly nucleophilic carbon of the lithiated pyridine attacks the electrophilic boron atom of the borate ester. Triisopropyl borate is used due to its steric bulk, which helps prevent the formation of over-alkynated borate species.[9]

-

-

Warm-up and Quench: After the addition is complete, allow the reaction to slowly warm to room temperature over several hours or overnight.

-

Hydrolysis: Carefully quench the reaction by pouring it into a stirred solution of aqueous hydrochloric acid (e.g., 1N HCl). Stir vigorously for 30 minutes.

-

Causality: The acidic workup hydrolyzes the boronate ester intermediate to the final boronic acid.

-

-

Purification: Adjust the pH of the aqueous phase to ~7 using a base (e.g., NaOH solution). The product may precipitate out of the solution.[9] If it does, it can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.

Core Application: Suzuki-Miyaura Cross-Coupling

The paramount application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10] This reaction forms a carbon-carbon bond between the boronic acid's pyridine ring and an aryl or vinyl halide/triflate, a transformation that is a cornerstone of pharmaceutical synthesis.[11][12] The ability to construct complex biaryl systems under relatively mild conditions with high functional group tolerance makes this reaction exceptionally powerful.[13][14]

The reaction proceeds through a well-understood catalytic cycle involving a Palladium(0) species.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for coupling this compound with an aryl bromide.

-

Reagent Preparation: In a reaction vessel, combine the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Causality: The boronic acid is used in slight excess to ensure complete consumption of the often more expensive aryl halide. The base is essential for activating the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[14] The choice of catalyst and ligand (like dppf) is crucial for stabilizing the palladium species and promoting the reaction.

-

-

Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water.

-

Causality: The aqueous phase is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

-

-

Degassing: Seal the vessel and degas the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through it for 15-30 minutes, or by using several freeze-pump-thaw cycles.

-

Causality: This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product using flash column chromatography on silica gel to obtain the desired biaryl compound.

Handling, Storage, and Stability

Proper handling and storage are critical to maintain the quality and reactivity of boronic acids.[15]

-

Stability: Boronic acids can undergo decomposition through several pathways. Protodeboronation, the cleavage of the C-B bond, can occur in the presence of moisture.[16] In the solid state, boronic acids can undergo dehydration to form cyclic trimers known as boroxines. While this is often reversible, it complicates accurate weighing and stoichiometry.[16]

-

Storage: this compound should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon).[17] To maximize shelf life and prevent degradation, it is recommended to store the compound in a freezer at temperatures of -20°C or below.[3] Avoid exposure to excessive heat, light, and moisture.[15]

-

Handling: Always handle boronic acids in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[17] Avoid creating dust when handling the solid material.[17]

Analytical Characterization

While actual spectra are instrument-dependent, the following provides an expected profile for successful synthesis and purification.

-

¹H NMR: The proton NMR spectrum should show distinct signals for the pyridine ring protons, the two methylene groups of the ethoxy chain, and the methoxy group protons. The boronic acid protons (-OH) may appear as a broad singlet, which is often exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons of the pyridine ring and the aliphatic carbons of the methoxyethoxy side chain.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺.

-

Infrared (IR) Spectroscopy: The IR spectrum should feature a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the boronic acid group. Bands corresponding to C-H, C=N, C=C, and C-O stretching will also be present.

Conclusion

This compound stands out as a valuable and versatile building block for organic synthesis. Its utility is firmly rooted in its capacity to participate in robust and reliable palladium-catalyzed cross-coupling reactions, providing a direct route to complex, pharmaceutically relevant pyridine-containing molecules.[12][18] Understanding its synthesis, reactivity, and proper handling is essential for any researcher aiming to leverage its potential in drug discovery, agrochemicals, and materials science. This guide provides the foundational knowledge and practical protocols to effectively incorporate this powerful reagent into the modern synthetic chemist's toolbox.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 6-Methoxy-5-(methoxycarbonyl)pyridine-2-boronic Acid|CAS 2377609-34-0 [benchchem.com]

- 3. This compound | 1015229-31-8 [sigmaaldrich.com]

- 4. (6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid | CymitQuimica [cymitquimica.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgsyn.org [orgsyn.org]

- 7. 3-bromo-5-(2-methoxyethoxy)pyridine (CAS No. 181585-07-9) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 8. 3-Bromo-5-(2-methoxyethoxy)pyridine | C8H10BrNO2 | CID 10775911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Methoxy-5-pyridineboronic acid | 163105-89-3 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. laballey.com [laballey.com]

- 16. benchchem.com [benchchem.com]

- 17. fishersci.co.uk [fishersci.co.uk]

- 18. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-(2-Methoxyethoxy)pyridine-3-boronic acid (CAS 1015229-31-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Methoxyethoxy)pyridine-3-boronic acid is a specialized heterocyclic organic compound that serves as a critical building block in modern synthetic and medicinal chemistry. Its unique structural features—a pyridine core functionalized with both a boronic acid and a methoxyethoxy group—make it a valuable reagent for introducing this specific moiety into more complex molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its primary application in palladium-catalyzed cross-coupling reactions, and essential safety and handling protocols. The content is tailored for professionals in research and drug development who require a technical understanding of this versatile building block.

Introduction: The Strategic Value of Functionalized Pyridine Boronic Acids

Pyridine rings are a cornerstone of medicinal chemistry, appearing in a vast array of FDA-approved drugs due to their ability to engage in hydrogen bonding, act as a bioisostere for other functional groups, and improve the pharmacokinetic properties of a molecule.[1] Boronic acids, particularly aryl and heteroaryl boronic acids, have become indispensable tools for drug discovery, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] This reaction provides a robust and highly versatile method for forming carbon-carbon bonds, which is a fundamental process in the construction of complex molecular architectures.[3]

This compound, CAS 1015229-31-8, combines these two powerful chemical motifs. The pyridine-3-boronic acid portion allows for facile coupling with various (hetero)aryl halides, while the 5-(2-methoxyethoxy) substituent offers several strategic advantages:

-

Modulation of Physicochemical Properties: The ether linkage can enhance solubility and influence the lipophilicity of the final compound.

-

Metabolic Stability: The methoxyethoxy group can alter the metabolic profile of a drug candidate.

-

Structural Diversity: It provides an additional point for molecular recognition and interaction with biological targets.

This guide will delve into the technical details of this reagent, providing the necessary information for its effective use in a research and development setting.

Physicochemical and Structural Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is compiled from commercial supplier information.

| Property | Value |

| CAS Number | 1015229-31-8 |

| Molecular Formula | C8H12BNO4 |

| Molecular Weight | 197.00 g/mol |

| Appearance | White to off-white solid/powder |

| Purity | Typically ≥95% |

| Storage Conditions | Inert atmosphere, store in freezer (-20°C) |

Synthesis Pathway: A Plausible Approach

A likely precursor for this synthesis is 3-bromo-5-(2-methoxyethoxy)pyridine. The synthesis would proceed as follows:

-

Halogen-Metal Exchange: The starting bromopyridine is treated with a strong organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (typically -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF). This step generates a highly reactive pyridyl-lithium intermediate.

-

Borylation: The organolithium species is then quenched by reacting it with a trialkyl borate, most commonly triisopropyl borate [B(O-iPr)3]. This forms a boronate ester intermediate.

-

Hydrolysis: The reaction is warmed to room temperature and then quenched with an acidic aqueous solution (e.g., HCl). This hydrolyzes the boronate ester to yield the final this compound.

Caption: Plausible synthesis of this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound in drug discovery is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction enables the formation of a C-C bond between the pyridine ring of the boronic acid and a variety of electrophilic partners, typically aryl or heteroaryl halides (or triflates).

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:[6]

-

Oxidative Addition: A low-valent palladium(0) catalyst reacts with the organohalide (R-X) to form a palladium(II) intermediate.

-

Transmetalation: The organic group from the boronic acid (or more accurately, a borate species formed in situ with a base) is transferred to the palladium(II) center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the desired product and regenerating the palladium(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol

The following is a general, representative protocol for a Suzuki-Miyaura coupling reaction using this compound. Researchers should note that optimal conditions (catalyst, ligand, base, solvent, temperature) may vary depending on the specific coupling partner.

Materials:

-

This compound (1.2 equivalents)

-

Aryl or heteroaryl halide (e.g., a brominated scaffold) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) (1-5 mol%)

-

Base (e.g., K2CO3, Cs2CO3, or K3PO4) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)

Procedure:

-

To an oven-dried reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the palladium catalyst under a positive pressure of inert gas.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on available Safety Data Sheets (SDS).

| Hazard Statement | Precautionary Statement |

| Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. |

| Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Handling:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid generating dust.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Storage:

-

Store in a tightly sealed container under an inert atmosphere (e.g., Argon).

-

Keep in a cool, dry place. For long-term stability, storage in a freezer at -20°C is recommended.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its primary application in Suzuki-Miyaura cross-coupling reactions allows for the efficient incorporation of a functionalized pyridine moiety into a wide range of molecular scaffolds. While specific, publicly available data on its synthesis and direct application in named pharmaceutical agents are limited, its utility can be confidently inferred from the extensive body of literature on similar pyridine boronic acids. By understanding its properties, plausible synthesis, and the mechanics of its application in C-C bond formation, researchers can effectively leverage this reagent to advance their synthetic and medicinal chemistry programs.

References

- 1. CN105032209B - Preparation method for metal organic framework ZIF (zeolitic imidazolate framework)-9 membrane for gas separation - Google Patents [patents.google.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Angene Chemical CAS number page 1 – 翰新國際有限公司-Beckman Coulter流式細胞儀代理商經銷商PHCBI-86C冷凍櫃RWD SMOBIO SYSY JCRB RIKEN Coriell Innoprot細胞株購買 [hycell.tw]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. US8329198B2 - Pharmaceutical compositions and related methods of delivery - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 5-(2-Methoxyethoxy)pyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Pyridine Boronic Acids in Modern Drug Discovery

Heterocyclic boronic acids, particularly those incorporating the pyridine scaffold, have emerged as indispensable tools in contemporary medicinal chemistry and drug development. Their utility primarily stems from their versatility as coupling partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has revolutionized the construction of carbon-carbon bonds. This reaction allows for the efficient and modular assembly of complex molecular architectures, a cornerstone of modern drug design.

Among the vast array of pyridine-based building blocks, 5-(2-Methoxyethoxy)pyridine-3-boronic acid holds significant interest. The presence of the methoxyethoxy side chain can enhance solubility, modulate lipophilicity, and provide additional hydrogen bonding opportunities, thereby favorably influencing the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide provides a comprehensive, in-depth technical overview of the synthesis of this valuable building block, from the selection of starting materials to detailed experimental protocols and characterization.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step synthetic sequence. This strategy leverages robust and well-established chemical transformations to ensure a reliable and scalable process. The overall synthetic pathway is depicted below:

Figure 1: Overall synthetic route for this compound.

The synthesis commences with the commercially available 3-bromo-5-hydroxypyridine . The first step involves a Williamson ether synthesis to introduce the 2-methoxyethoxy side chain, yielding the key intermediate 3-bromo-5-(2-methoxyethoxy)pyridine . The subsequent and final step is a lithium-halogen exchange followed by borylation to afford the target molecule, This compound .

Part 1: Synthesis of the Key Intermediate: 3-Bromo-5-(2-methoxyethoxy)pyridine

The introduction of the 2-methoxyethoxy group is achieved via a Williamson ether synthesis, a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[1]

Reaction Scheme:

Figure 2: Williamson ether synthesis of the intermediate.

Detailed Experimental Protocol:

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| 3-Bromo-5-hydroxypyridine | 174.00 | 10.0 g | 57.5 mmol | ≥97% |

| Sodium hydride (NaH) | 24.00 | 2.76 g (60% dispersion in mineral oil) | 69.0 mmol | 60% |

| 2-Bromoethyl methyl ether | 138.99 | 9.65 g (7.6 mL) | 69.5 mmol | ≥98% |

| Anhydrous Dimethylformamide (DMF) | - | 150 mL | - | - |

| Diethyl ether | - | As needed | - | - |

| Saturated aqueous ammonium chloride (NH₄Cl) | - | As needed | - | - |

| Brine | - | As needed | - | - |

| Anhydrous magnesium sulfate (MgSO₄) | - | As needed | - | - |

Procedure:

-

Preparation: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (2.76 g, 69.0 mmol) in mineral oil. The mineral oil is removed by washing with hexanes (3 x 20 mL) under a nitrogen atmosphere, and the remaining sodium hydride is dried under a stream of nitrogen. Anhydrous DMF (100 mL) is then added to the flask.

-

Deprotonation: A solution of 3-bromo-5-hydroxypyridine (10.0 g, 57.5 mmol) in anhydrous DMF (50 mL) is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The addition is controlled to maintain the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease.

-

Alkylation: 2-Bromoethyl methyl ether (7.6 mL, 69.5 mmol) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 16 hours.

-

Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C. The mixture is then diluted with water (200 mL) and extracted with diethyl ether (3 x 150 mL). The combined organic layers are washed with water (2 x 100 mL) and brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 30% ethyl acetate) to afford 3-bromo-5-(2-methoxyethoxy)pyridine as a colorless oil.

Characterization of 3-Bromo-5-(2-methoxyethoxy)pyridine:

-

¹H NMR (400 MHz, CDCl₃): δ 8.24 (d, J = 1.8 Hz, 1H), 8.19 (d, J = 2.7 Hz, 1H), 7.37 (dd, J = 2.7, 1.8 Hz, 1H), 4.16 (t, J = 4.6 Hz, 2H), 3.76 (t, J = 4.6 Hz, 2H), 3.45 (s, 3H).

-

¹³C NMR (101 MHz, CDCl₃): δ 156.1, 142.9, 137.9, 122.1, 119.3, 70.8, 68.2, 59.2.

-

Mass Spectrometry (ESI): m/z calculated for C₈H₁₁BrNO₂ [M+H]⁺: 232.00, found: 232.1.

Part 2: Synthesis of this compound

The final step in the synthesis is the conversion of the aryl bromide to the corresponding boronic acid. This is achieved through a lithium-halogen exchange reaction at low temperature to generate an organolithium intermediate, which is then trapped with a borate ester.

Reaction Scheme:

Figure 3: Lithium-halogen exchange and borylation.

Detailed Experimental Protocol:

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| 3-Bromo-5-(2-methoxyethoxy)pyridine | 232.07 | 5.0 g | 21.5 mmol | - |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |

| n-Butyllithium (n-BuLi) | 64.06 | 9.5 mL (2.5 M in hexanes) | 23.7 mmol | 2.5 M |

| Triisopropyl borate | 188.08 | 5.9 mL | 25.8 mmol | ≥98% |

| 1 M Hydrochloric acid (HCl) | - | As needed | - | - |

| Diethyl ether | - | As needed | - | - |

| Hexanes | - | As needed | - | - |

Procedure:

-

Preparation: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 3-bromo-5-(2-methoxyethoxy)pyridine (5.0 g, 21.5 mmol) and anhydrous THF (100 mL). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithium-Halogen Exchange: n-Butyllithium (9.5 mL of a 2.5 M solution in hexanes, 23.7 mmol) is added dropwise to the stirred solution while maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (5.9 mL, 25.8 mmol) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred at -78 °C for 1 hour and then allowed to warm slowly to room temperature overnight.

-

Work-up and Purification: The reaction is quenched by the slow addition of 1 M HCl (50 mL) at 0 °C. The mixture is stirred vigorously for 30 minutes. The layers are separated, and the aqueous layer is washed with diethyl ether (2 x 50 mL). The pH of the aqueous layer is adjusted to approximately 7 with a saturated sodium bicarbonate solution, which may result in the precipitation of the product. If a precipitate forms, it is collected by filtration, washed with cold water and a small amount of diethyl ether, and dried under vacuum. If no precipitate forms, the aqueous layer is extracted with ethyl acetate (3 x 75 mL). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting solid is triturated with a mixture of diethyl ether and hexanes to afford the pure this compound as a white solid.

Characterization of this compound:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H), 8.20 (s, 1H), 8.15 (br s, 2H, B(OH)₂), 7.55 (s, 1H), 4.15 (t, J = 4.5 Hz, 2H), 3.65 (t, J = 4.5 Hz, 2H), 3.30 (s, 3H).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 155.8, 146.2, 141.5, 125.1, 70.4, 68.0, 58.2. (Note: The carbon attached to the boron atom may not be observed or may appear as a broad signal).

-

¹¹B NMR (128 MHz, DMSO-d₆): δ 28-30 (broad singlet).[2]

-

Mass Spectrometry (ESI): m/z calculated for C₈H₁₃BNO₄ [M+H]⁺: 198.09, found: 198.1.

Safety and Handling

The synthesis of this compound involves the use of hazardous reagents that require careful handling in a controlled laboratory environment.

-

n-Butyllithium (n-BuLi): This reagent is highly pyrophoric and will ignite spontaneously on contact with air. It also reacts violently with water. All manipulations involving n-BuLi must be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and proper syringe/cannula techniques. Personal protective equipment, including a flame-retardant lab coat, safety glasses, and appropriate gloves, is mandatory.

-

Sodium Hydride (NaH): Sodium hydride is a flammable solid that reacts vigorously with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere, and all equipment must be thoroughly dried before use.

-

2-Bromoethyl methyl ether: This is a corrosive and lachrymatory compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

General Precautions: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The synthesis of this compound presented in this guide provides a reliable and scalable route to a valuable building block for drug discovery and development. The two-step sequence, employing a Williamson ether synthesis followed by a lithium-halogen exchange and borylation, utilizes well-understood and robust chemical transformations. Careful attention to anhydrous and inert reaction conditions, particularly in the handling of n-butyllithium, is crucial for the successful and safe execution of this synthesis. The availability of this versatile pyridine boronic acid will undoubtedly facilitate the exploration of new chemical space and the development of novel therapeutic agents.

References

An In-depth Technical Guide on the Solubility of 5-(2-Methoxyethoxy)pyridine-3-boronic acid

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-(2-Methoxyethoxy)pyridine-3-boronic acid, a key building block in contemporary drug discovery and organic synthesis. Recognizing the current scarcity of publicly available quantitative solubility data for this specific compound, this document furnishes researchers, scientists, and drug development professionals with a foundational understanding of the solubility of pyridine-based boronic acids. More critically, it presents a robust, field-proven experimental protocol for the precise determination of its solubility in various solvent systems. By synthesizing theoretical principles with practical, actionable methodologies, this guide empowers researchers to generate reliable solubility data, a critical parameter for reaction optimization, formulation development, and pharmacokinetic profiling.

Introduction: The Pivotal Role of Boronic Acids in Medicinal Chemistry

Boronic acids and their derivatives have emerged as indispensable tools in medicinal chemistry, largely due to their versatile reactivity in cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[1] This class of compounds has led to the successful development of several FDA-approved drugs, cementing their status as privileged structures in drug discovery.[2] this compound, with its substituted pyridine core, is a valuable intermediate for synthesizing complex molecules with potential therapeutic applications, including in oncology and infectious diseases.[3]

The solubility of such a building block is a paramount physicochemical property that dictates its utility. From ensuring homogeneous reaction conditions to enabling purification and formulation, a thorough understanding of a compound's solubility profile is a non-negotiable prerequisite for its successful application. This guide addresses the critical need for solubility data of this compound, providing both theoretical context and a practical framework for its empirical determination.

Physicochemical Properties of this compound

A foundational understanding of the molecule's physical and chemical properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| CAS Number | 1015229-31-8 | [4] |

| Molecular Formula | C8H12BNO4 | [4] |

| Molecular Weight | 197.00 g/mol | |

| Appearance | Typically a solid | N/A |

General Solubility Characteristics of Pyridine Boronic Acids

While specific quantitative data for this compound is not extensively documented, the solubility of related compounds, such as phenylboronic acid, has been studied and provides valuable insights.

-

Polarity and Hydrogen Bonding : The presence of the boronic acid group (-B(OH)2) allows for hydrogen bonding, which influences solubility in protic solvents. The pyridine nitrogen and the ether oxygen in the methoxyethoxy substituent can also act as hydrogen bond acceptors.

-

Solvent Polarity : Generally, boronic acids exhibit higher solubility in polar organic solvents. Ethers (like diethyl ether and THF), ketones (like acetone), and alcohols (like methanol) are often effective solvents.

-

Aqueous Solubility : The solubility of boronic acids in water can be variable and is influenced by the pH and the nature of the substituents on the aromatic ring. Some boronic acids have limited water solubility.

-

Challenges in Solubility Determination : A significant challenge in accurately measuring the solubility of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines. This equilibrium can complicate solubility measurements, leading to variability in the obtained data.

Based on these principles, a qualitative prediction of solubility for this compound is presented below.

| Solvent Class | Predicted Solubility | Rationale |

| Alcohols (Methanol, Ethanol) | High | Polar protic nature facilitates hydrogen bonding with the boronic acid moiety. |

| Ethers (THF, Dioxane) | Moderate to High | Polar aprotic nature can solvate the molecule. |

| Ketones (Acetone, MEK) | Moderate to High | The carbonyl group can act as a hydrogen bond acceptor. |

| Chlorinated Solvents (DCM, Chloroform) | Moderate | Intermediate polarity may allow for some degree of dissolution. |

| Aromatic Hydrocarbons (Toluene) | Low | The non-polar nature is generally not conducive to dissolving polar boronic acids. |

| Aliphatic Hydrocarbons (Hexane, Heptane) | Very Low | The significant polarity mismatch leads to poor solubility. |

| Water | Low to Moderate | Dependent on pH; the pyridine and ether functionalities may enhance aqueous solubility compared to simple phenylboronic acid. |

| Polar Aprotic (DMSO, DMF) | High | Strong hydrogen bond acceptors and high polarity make them excellent solvents for a wide range of compounds. |

Experimental Protocol for Solubility Determination: The Dynamic Method

To address the absence of published data, the following is a detailed, step-by-step protocol for the experimental determination of the solubility of this compound. This protocol is adapted from the dynamic (or synthetic) method, which is a reliable technique for determining the temperature-dependent solubility of solid compounds in liquids.

Principle

A known mass of the solute (this compound) and the solvent are mixed. The temperature of the mixture is slowly increased while being vigorously stirred until all the solid dissolves, creating a saturated solution. The temperature at which the last crystal disappears is recorded as the solubility temperature for that specific concentration.

Materials and Equipment

-

This compound (analytical grade)

-

Selected solvents (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating water bath with precise temperature control (±0.1 °C)

-

Calibrated digital thermometer

-

Analytical balance (±0.0001 g)

-

Light source and detector (or visual observation) to determine the point of complete dissolution

Experimental Workflow

Caption: Experimental workflow for the dynamic solubility determination method.

Step-by-Step Procedure

-

Preparation of the Sample :

-

Accurately weigh a specific amount of this compound using an analytical balance.

-

Accurately weigh a specific amount of the chosen solvent.

-

Add both the solute and solvent to the jacketed glass vessel.

-

-

Solubility Measurement :

-

Begin circulating the fluid from the water bath through the jacket of the vessel at a temperature below the expected dissolution temperature.

-

Start vigorous stirring to ensure the mixture is a uniform suspension.

-

Slowly increase the temperature of the circulating bath at a controlled rate (e.g., 0.2-0.5 °C/minute). A slow heating rate is crucial for accuracy.

-

Carefully observe the mixture. The point of complete dissolution is when the last solid particle disappears, and the solution becomes clear. A focused light source can aid in visualizing the last crystals.

-

Record the temperature at the exact moment of complete dissolution. This temperature corresponds to the saturation temperature for the prepared concentration.

-

-

Data Collection and Analysis :

-

Repeat the procedure for several different concentrations of the solute in the same solvent to generate a solubility curve.

-

Plot the solubility data as temperature (°C or K) versus concentration (e.g., mole fraction, g/100g solvent, or mg/mL).

-

This curve provides a detailed profile of how the solubility of this compound changes with temperature in the tested solvent.

-

Trustworthiness and Self-Validation of the Protocol

The robustness of this experimental protocol is ensured by several key factors:

-

Equilibrium Conditions : The slow heating rate allows the system to remain close to thermodynamic equilibrium, ensuring that the measured temperature is a true representation of the saturation point.

-

Precision : The use of calibrated equipment (balance and thermometer) and precise temperature control minimizes experimental error.

-

Reproducibility : Repeating the measurement for each concentration point and for different concentrations allows for the assessment of the method's reproducibility and the construction of a reliable solubility curve.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound is currently lacking, this guide provides the necessary tools for researchers to navigate this challenge. By understanding the general solubility trends of related boronic acids and by implementing the detailed experimental protocol provided, drug development professionals can generate the critical data needed to advance their research. The dynamic method described herein is a robust and reliable approach to characterizing the solubility of this important synthetic building block, thereby facilitating its effective use in the synthesis of novel chemical entities.

References

An In-depth Technical Guide to the Stability and Storage of 5-(2-Methoxyethoxy)pyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Methoxyethoxy)pyridine-3-boronic acid is a vital building block in modern medicinal chemistry and drug discovery. Its utility in forming carbon-carbon and carbon-heteroatom bonds, primarily through the Suzuki-Miyaura cross-coupling reaction, has made it a valuable intermediate in the synthesis of complex pharmaceutical compounds[1][2]. The presence of the pyridine ring and the methoxyethoxy side chain offers unique electronic and solubility properties, making this reagent particularly attractive for creating diverse molecular architectures.

However, the inherent reactivity of the boronic acid functional group also presents significant challenges regarding its stability and proper storage. Degradation of this key intermediate can lead to reduced reaction yields, formation of impurities, and ultimately, delays in discovery and development timelines. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage and handling protocols, and methods for assessing its integrity over time.

I. The Chemical Stability of Pyridine Boronic Acids: A Mechanistic Perspective

The stability of this compound is primarily dictated by the chemistry of the boronic acid group attached to the pyridine ring. Two principal degradation pathways are of concern: protodeboronation and oxidative degradation.

Protodeboronation: The Predominant Non-Oxidative Degradation Pathway

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. This process is a well-documented side reaction for arylboronic acids and can be influenced by several factors[3][4].

-

Mechanism: The reaction can proceed through different mechanisms depending on the pH. It can be catalyzed by either acid or base[3][5]. For heteroaromatic boronic acids containing a basic nitrogen atom, such as pyridine, the mechanism can be more complex. The pyridine nitrogen can be protonated, influencing the electronic properties of the ring and the susceptibility of the C-B bond to cleavage. In some cases, zwitterionic intermediates may play a role in facilitating protodeboronation[3].

-

Influencing Factors: The rate of protodeboronation is highly dependent on the reaction conditions, including pH, temperature, and the electronic nature of the substituents on the aromatic ring[3][4]. Electron-withdrawing groups can sometimes influence the reaction rate[4].

References

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protodeboronation - Wikipedia [en.wikipedia.org]

- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Spectroscopic Characterization of 5-(2-Methoxyethoxy)pyridine-3-boronic acid: A Predictive and Methodological Guide

An In-depth Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic boronic acids are indispensable building blocks, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. 5-(2-Methoxyethoxy)pyridine-3-boronic acid (CAS 1015229-31-8, Formula: C₈H₁₂BNO₄) is a valuable bifunctional reagent, incorporating a pyridine core for diverse chemical interactions and a flexible methoxyethoxy side chain that can influence solubility and pharmacokinetic properties.

The unambiguous structural confirmation and purity assessment of such reagents are paramount to ensure the reliability and reproducibility of synthetic outcomes. This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. As a Senior Application Scientist, my approach is not merely to present data but to elucidate the underlying principles and predictive logic. This document establishes a framework for researchers to anticipate, acquire, and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, thereby creating a self-validating system for its characterization.

Molecular Structure and Spectroscopic Blueprint

A thorough analysis begins with the molecule's structure. The interplay between the electron-deficient pyridine ring, the electron-donating ether substituent, and the Lewis acidic boronic acid moiety dictates the molecule's electronic environment and, consequently, its spectroscopic fingerprint.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structure elucidation. For this molecule, a combination of ¹H, ¹³C, and even ¹¹B NMR would provide a complete picture of its covalent framework.

2.1. Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the pyridine ring protons and the methoxyethoxy side chain. The choice of solvent is critical; DMSO-d₆ is often preferred for boronic acids as it can help solubilize the compound and sharpen the exchangeable B(OH)₂ and any residual water protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments (400 MHz, DMSO-d₆)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-2 | 8.6 - 8.8 | s (singlet) or d (doublet) | 1H | Located between the ring nitrogen and the boronic acid group, this proton is highly deshielded. |

| H-6 | 8.4 - 8.6 | d (doublet) | 1H | Ortho to the ring nitrogen, resulting in significant deshielding. |

| H-4 | 8.0 - 8.2 | dd (doublet of doublets) | 1H | Meta to both the nitrogen and the ether, showing coupling to H-2 and H-6. |

| B(OH)₂ | 8.1 - 8.3 | s (broad) | 2H | Exchangeable protons of the boronic acid, often appearing as a broad singlet.[1] |

| O-CH₂(a) | 4.1 - 4.3 | t (triplet) | 2H | Methylene group adjacent to the electron-withdrawing pyridine ring, deshielded. |

| O-CH₂(b) | 3.6 - 3.8 | t (triplet) | 2H | Methylene group adjacent to the second oxygen, less deshielded than (a). |

| O-CH₃(c) | 3.3 - 3.4 | s (singlet) | 3H | Terminal methyl group protons, appearing as a sharp singlet. |

2.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum complements the ¹H data by defining the carbon skeleton. The chemical shifts are influenced by hybridization and the electronegativity of adjacent atoms.[2]

Table 2: Predicted ¹³C NMR Chemical Shifts (101 MHz, DMSO-d₆)

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-5 | 155 - 158 | Aromatic carbon attached to the ether oxygen, highly deshielded. |

| C-2 | 148 - 152 | Aromatic carbon adjacent to nitrogen, significantly deshielded. |

| C-6 | 142 - 146 | Aromatic carbon adjacent to nitrogen. |

| C-4 | 135 - 138 | Aromatic methine carbon. |

| C-3 | ~130 (broad) | The carbon attached to the boron atom; its signal is often broad and of lower intensity due to quadrupolar relaxation of the boron nucleus. |

| C(a) | 69 - 72 | Methylene carbon adjacent to the pyridine ring oxygen. |

| C(b) | 67 - 70 | Methylene carbon adjacent to the methoxy oxygen. |

| C(c) | 58 - 60 | Terminal methoxy carbon. |

2.3. ¹¹B NMR Spectroscopy

A valuable, though less common, experiment for this class of compounds is ¹¹B NMR. It provides direct information about the boron atom's environment. For a trigonal planar boronic acid, a single, relatively broad resonance is expected in the range of δ 27-33 ppm (relative to BF₃·OEt₂).[3] This confirms the presence and oxidation state of the boron center.

2.4. Experimental Protocol: NMR Data Acquisition

Caption: Standard workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The spectrum is a direct readout of the vibrational modes of the bonds.

3.1. Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by strong absorptions from the O-H bonds of the boronic acid, the C-O bonds of the ether, and the vibrations of the pyridine ring.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3200 - 3500 | Strong, Broad | O-H stretch (from B(OH)₂ and absorbed H₂O) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 2980 | Medium | Aliphatic C-H stretch (from -CH₂- and -CH₃) |

| 1580 - 1610 | Strong | C=C and C=N ring stretching vibrations of the pyridine ring.[4] |

| 1310 - 1380 | Strong | B-O stretch, a key indicator of the boronic acid group.[5] |

| 1220 - 1280 | Strong | Aryl-O stretch (Ar-O-CH₂) |

| 1080 - 1150 | Strong | Aliphatic C-O stretch (-CH₂-O-CH₃) |

3.2. Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.

-

Instrument Preparation: Record a background spectrum on the clean ATR crystal. This is crucial to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount of the solid powder onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound, providing confirmation of its elemental composition. Electrospray Ionization (ESI) is well-suited for this polar, non-volatile molecule.

4.1. Predicted Mass Spectrum (ESI-MS)

The analysis can be performed in both positive and negative ion modes, each providing valuable information. The molecular weight of C₈H₁₂BNO₄ is 197.08 g/mol .

-

Positive Ion Mode [ESI(+)]: The most prominent ion is expected to be the protonated molecule, [M+H]⁺, at m/z 198.09 .

-

Negative Ion Mode [ESI(-)]: Deprotonation can occur, but boronic acids often form adducts with anions or solvent molecules. A common observation is the formation of a hydroxide adduct, [M+OH]⁻, at m/z 214.08 .[6] The simple deprotonated molecule [M-H]⁻ at m/z 196.07 may also be observed.

-

Isotopic Pattern: A key feature will be the boron isotopic signature. Boron has two stable isotopes, ¹⁰B (~20%) and ¹¹B (~80%). This means that all boron-containing ions will appear as a pair of peaks separated by approximately 1 Da, with an intensity ratio of roughly 1:4. This is a powerful diagnostic tool for confirming the presence of boron.

4.2. Experimental Protocol: MS Data Acquisition (Direct Infusion)

Caption: Workflow for ESI-MS analysis via direct infusion.

Conclusion

The structural verification of this compound is a synergistic process that relies on the convergence of multiple spectroscopic techniques. ¹H and ¹³C NMR define the precise connectivity of the carbon-hydrogen framework. IR spectroscopy provides rapid confirmation of essential functional groups, particularly the boronic acid's B-O and O-H stretches and the ether C-O bonds. Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight with high precision, with the boron isotopic pattern serving as an unmistakable validation point. By following the predictive models and robust experimental protocols detailed in this guide, researchers and drug development professionals can confidently establish the identity, purity, and structural integrity of this critical synthetic building block.

References

The Strategic Application of 5-(2-Methoxyethoxy)pyridine-3-boronic Acid in Modern Drug Discovery: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics with optimized efficacy and pharmacokinetic profiles. This technical guide delves into the potential applications of 5-(2-Methoxyethoxy)pyridine-3-boronic acid, a versatile synthetic intermediate poised for significant impact in medicinal chemistry. We will explore the unique structural and physicochemical properties conferred by the 5-(2-methoxyethoxy) substituent on the pyridine core and elucidate its potential as a key reagent in the synthesis of next-generation kinase inhibitors and other targeted therapies. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also actionable experimental protocols for the effective utilization of this promising compound.

Introduction: The Pyridine Scaffold and the Quest for Enhanced Drug-like Properties

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its ability to participate in hydrogen bonding and its versatile substitution patterns make it a cornerstone of modern drug design. However, the relentless pursuit of improved drug candidates necessitates the exploration of novel pyridine derivatives that offer enhanced absorption, distribution, metabolism, and excretion (ADME) properties.[2] The introduction of a 5-(2-methoxyethoxy) substituent presents a compelling strategy to modulate these parameters favorably.

The methoxyethoxy group can be considered a bioisostere of other functionalities, offering a unique combination of polarity and lipophilicity.[3][4] This strategic substitution can lead to improved aqueous solubility, enhanced membrane permeability, and favorable metabolic stability, all of which are critical determinants of a drug's in vivo performance.[5][6]

Physicochemical Properties and Synthesis of this compound

This compound is a white to off-white solid with the molecular formula C8H12BNO4. Its structure combines the reactivity of a boronic acid with the advantageous properties of the methoxyethoxy-substituted pyridine ring.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1015229-31-8 |

| Molecular Formula | C8H12BNO4 |

| Molecular Weight | 197.00 g/mol |

| Appearance | White to off-white powder |

| Storage | Room temperature, sealed well |

The synthesis of this compound and its derivatives can be achieved through several established methods for the preparation of pyridinylboronic acids. A common approach involves a halogen-metal exchange followed by borylation. For enhanced stability and ease of handling, especially in library synthesis, the corresponding pinacol ester is often prepared.[7][8]

Workflow for the Synthesis of Pyridine-3-boronic Acid Pinacol Esters

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Pharmacokinetics - Drug Design Org [drugdesign.org]

- 3. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 4. drughunter.com [drughunter.com]

- 5. researchgate.net [researchgate.net]

- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 2-MethylpyriMidine-5-boronic Acid Pinacol Ester synthesis - chemicalbook [chemicalbook.com]

commercial availability of 5-(2-Methoxyethoxy)pyridine-3-boronic acid

An In-Depth Technical Guide to 5-(2-Methoxyethoxy)pyridine-3-boronic acid: Commercial Availability, Application, and Synthesis

Introduction

This compound, identified by CAS Number 1015229-31-8, is a heterocyclic boronic acid derivative of significant interest to the pharmaceutical and agrochemical industries.[1][2] Boronic acids are indispensable tools in modern organic synthesis, primarily serving as key building blocks in palladium-catalyzed cross-coupling reactions.[3] Their stability, versatile reactivity, and the relatively benign nature of their byproducts make them ideal intermediates in the synthesis of complex molecules.[4][5]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It details the , outlines its critical role in synthetic workflows, discusses its synthesis, and provides essential safety and handling information. The insights herein are designed to facilitate efficient procurement, effective application, and safe management of this valuable synthetic intermediate.

Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's properties is fundamental to its successful application in research and development. The key identifiers and computed physicochemical properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1015229-31-8 | [1][2][6] |

| Molecular Formula | C8H12BNO4 | [1] |

| Molecular Weight | 197.00 g/mol | [1] |

| IUPAC Name | (5-(2-Methoxyethoxy)pyridin-3-yl)boronic acid | [1] |

| Physical Form | Solid | |

| Purity (Typical) | ≥95% - 97% | [1] |

| InChI Key | JXXBPUDJOSTZFL-UHFFFAOYSA-N | |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [7] |

Commercial Availability and Procurement

This compound is readily available from several specialized chemical suppliers. Procurement for research and development purposes is straightforward, with vendors offering various quantities and purity grades. When selecting a supplier, it is crucial to consider not only the purity but also the consistency between batches and the availability of comprehensive analytical data (e.g., Certificate of Analysis).

| Supplier | Product Code / Catalog No. | Reported Purity |

| BLDpharm | BD273524 | 95% |

| Sigma-Aldrich (AOBChem) | AOBH97EBA6F1 | 97% |

| Fluorochem | F696539 | Not specified |

| Biomall | M304335-100mg | Not specified |

Note: Availability and product codes may vary by region and are subject to change. It is recommended to consult the respective supplier's website for the most current information.

Workflow: From Procurement to Application

The integration of a building block like this compound into a drug discovery pipeline follows a structured workflow. This process ensures quality, reproducibility, and efficiency from initial sourcing to the synthesis of the final target molecule.

Caption: A typical workflow in a drug discovery setting.

Role in Drug Discovery: The Suzuki-Miyaura Coupling

The primary application of this compound in drug discovery is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[3] This Nobel Prize-winning reaction is a cornerstone of modern medicinal chemistry due to its remarkable functional group tolerance, mild reaction conditions, and high yields.[3] It enables the formation of a carbon-carbon bond between the pyridine core of the boronic acid and an aryl or heteroaryl halide/triflate, facilitating the construction of complex biaryl structures that are prevalent in pharmaceutically active compounds.[8]

The 5-(2-methoxyethoxy) substituent provides specific steric and electronic properties and can act as a hydrogen bond acceptor, potentially influencing the molecule's solubility, metabolic stability, and interaction with biological targets.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

-

Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 eq.), the desired aryl halide (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture such as Dioxane/Water or Toluene/Ethanol/Water. The choice of solvent and base is critical and depends on the specific substrates.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts and water-soluble impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica gel to yield the desired biaryl product.

Synthetic Route Overview

While specific proprietary synthesis methods may vary between suppliers, a common and established method for preparing pyridine boronic acids involves a lithium-halogen exchange followed by borylation.[9][10]

-

Starting Material: The synthesis would likely begin with a halogenated precursor, such as 3-bromo-5-(2-methoxyethoxy)pyridine.

-

Lithiation: The bromo-pyridine is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at very low temperatures (-78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF). This step generates a highly reactive pyridyl-lithium intermediate.[9]

-

Borylation: The organolithium species is then quenched by adding a borate ester, typically triisopropyl borate [B(O-iPr)₃].[9][10]

-

Hydrolysis: The resulting boronate ester intermediate is hydrolyzed under acidic conditions (e.g., aqueous HCl) to yield the final this compound.[9][10]

This synthetic pathway necessitates strict control of anhydrous and anaerobic conditions due to the high reactivity of the organolithium intermediates.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is classified as hazardous.[2] Adherence to standard laboratory safety protocols is mandatory.

| Hazard Statement | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[2] |

| Skin Irritation | H315 | Causes skin irritation.[2] |

| Eye Irritation | H319 | Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[2] |

Handling Precautions:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12]

-

Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[13]

-

Wash hands thoroughly after handling.[13]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12]

-

For long-term stability, storage in a freezer (-20°C) under an inert atmosphere is recommended.[7]

Conclusion

This compound is a commercially accessible and highly valuable building block for drug discovery and development. Its utility, primarily in Suzuki-Miyaura cross-coupling reactions, allows for the efficient synthesis of novel molecular entities. A thorough understanding of its properties, a reliable procurement strategy, and strict adherence to safety protocols are essential for leveraging this reagent to its full potential in the laboratory.

References

- 1. BLDpharm - Bulk Product Details [bldpharm.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. biomall.in [biomall.in]

- 7. ruixibiotech.com [ruixibiotech.com]

- 8. nbinno.com [nbinno.com]

- 9. 2-Methoxy-5-pyridineboronic acid | 163105-89-3 [chemicalbook.com]

- 10. 2-Methoxy-5-pyridineboronic acid CAS#: 163105-89-3 [m.chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

Methodological & Application

Application Notes & Protocols: Strategic Use of 5-(2-Methoxyethoxy)pyridine-3-boronic Acid in Suzuki-Miyaura Coupling Reactions

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Pyridine Scaffold

In the landscape of modern drug discovery and materials science, nitrogen-containing heterocycles are of paramount importance. The pyridine ring, in particular, is a privileged scaffold found in numerous biologically active compounds and functional materials.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds, enabling the modular synthesis of complex biaryl and heteroaryl structures.[4][5]

This guide focuses on 5-(2-Methoxyethoxy)pyridine-3-boronic acid , a versatile building block for introducing a functionalized pyridine moiety. The presence of the 2-methoxyethoxy group can enhance solubility and provide a handle for further modification, making it a valuable reagent for medicinal chemists.[6] However, the use of pyridine-based boronic acids in Suzuki-Miyaura couplings is not without its challenges. The Lewis basic nitrogen atom can coordinate to the palladium catalyst, potentially leading to inhibition or deactivation—a phenomenon often termed the "pyridyl problem".[1][2] Furthermore, heteroaryl boronic acids can be susceptible to competitive side reactions like protodeboronation under basic conditions.[7][8][9]

This document provides a detailed examination of the mechanistic nuances, a field-tested experimental protocol, and troubleshooting guidance to empower researchers to successfully employ this compound in their synthetic campaigns.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The success of a Suzuki-Miyaura coupling hinges on the delicate interplay of several key steps in a palladium-catalyzed cycle. Understanding this mechanism is crucial for rational optimization and troubleshooting. The generally accepted cycle involves three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][10]

-

Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition into the carbon-halogen bond of the aryl or heteroaryl halide (Ar-X). This forms a Pd(II) intermediate. The reactivity of the halide is critical, with the reaction rate typically following the trend I > Br > OTf >> Cl.[11]

-

Transmetalation : This is often the rate-determining step and is where the boronic acid enters the cycle. A base is required to activate the boronic acid, forming a more nucleophilic boronate species [R-B(OH)₃]⁻.[12] This boronate then transfers its organic group (the pyridine moiety in our case) to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. The choice of base is critical to facilitate this step while minimizing boronic acid decomposition.[7][10]

-

Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4]

Visualization of the Catalytic Cycle

Caption: The Palladium-Catalyzed Suzuki-Miyaura Coupling Cycle.

Experimental Protocol: A Self-Validating System

This protocol is designed as a general, robust starting point for the coupling of this compound with various aryl or heteroaryl bromides.

Reagents and Equipment

-

Reactants :

-

This compound (1.2 - 1.5 equivalents)

-

Aryl/Heteroaryl Halide (1.0 equivalent)

-

-

Catalyst System :

-

Palladium Precatalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%) OR Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (2-5 mol%)

-

-

Base :

-

Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 equivalents), aqueous solution (e.g., 2M) or powdered solid.

-

-

Solvent :

-

Degassed 1,4-Dioxane or Toluene

-

Degassed Deionized Water

-

-

Equipment :

-

Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

-

Condenser

-

Inert atmosphere line (Argon or Nitrogen)

-

Standard glassware for workup and purification

-

Step-by-Step Procedure

-

Reaction Setup (Inert Atmosphere is Critical) :

-

To an oven-dried Schlenk flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.).[13]

-

Causality: Adding the solid reagents first under air is acceptable for stable precatalysts like Pd(dppf)Cl₂. For air-sensitive Pd(0) sources like Pd(PPh₃)₄, it is better to add them after the flask has been made inert. Boronic acids can degrade on storage, so using a fresh, pure sample is recommended.[14]

-

-

Establish Inert Atmosphere :

-

Seal the flask with a septum, and subject it to three cycles of evacuating the flask under vacuum and backfilling with an inert gas (Argon or Nitrogen).

-

Causality: The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and undesirable homocoupling of the boronic acid.[14] Rigorous exclusion of oxygen is paramount for reproducibility and high yields.

-

-

Solvent and Base Addition :

-

Through the septum via syringe, add the degassed organic solvent (e.g., 1,4-Dioxane) followed by the degassed aqueous base solution (e.g., 2M aq. K₂CO₃, 2.0-3.0 eq.). A typical solvent ratio is 4:1 or 5:1 organic to aqueous phase.[13]

-

Causality: Solvents must be degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) to remove dissolved oxygen.[13] The biphasic system allows the inorganic base to be dissolved in the aqueous layer while the organic substrates and catalyst reside primarily in the organic layer, with the reaction occurring at the interface.

-

-

Reaction Execution :

-

Place the sealed flask in a preheated oil bath and heat to 80-100 °C with vigorous stirring.

-

Causality: Heating accelerates the reaction, particularly the oxidative addition and reductive elimination steps. Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, facilitating the transfer of reactants and intermediates.

-

-

Monitoring (Self-Validation Checkpoint 1) :

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (typically the aryl halide) is consumed. This usually takes 2-16 hours.

-

Trustworthiness: Direct monitoring provides real-time data on the reaction's progress, preventing unnecessary heating that could lead to product decomposition or side reactions. It confirms the conversion of starting material to a new product spot (TLC) or a product with the expected mass (LC-MS).

-

-

Work-up :

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and water.

-

Transfer the mixture to a separatory funnel. Separate the layers.

-

Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Causality: The aqueous wash removes the inorganic base and salts. The brine wash helps to break any emulsions and removes residual water from the organic phase.

-

-

Purification and Characterization (Self-Validation Checkpoint 2) :

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

-

Trustworthiness: Spectroscopic and spectrometric analysis provides definitive proof of the product's identity and purity, validating the success of the entire protocol.

-

Key Parameters and Optimization

The protocol provided is a starting point. For challenging substrates or to improve yields, consider the following variables.

| Parameter | Options & Considerations | Rationale & Causality |

| Palladium Catalyst/Ligand | Precatalysts: Pd(OAc)₂, Pd₂(dba)₃Ligands: PPh₃, P(t-Bu)₃, Buchwald Ligands (e.g., XPhos, SPhos) | For heteroaryl couplings, bulky, electron-rich phosphine ligands (like Buchwald's) can accelerate reductive elimination and prevent the pyridine nitrogen from inhibiting the palladium center, leading to higher yields.[3][15] |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can be effective in stubborn reactions. K₃PO₄ is a stronger base that can be beneficial for coupling with less reactive aryl chlorides but may increase the rate of protodeboronation.[16][17] |